4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one
Description
4-(2,6-Difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one is a quinoxaline-derived compound featuring a 2,6-difluorobenzoyl group at position 4, a methyl substituent at position 3, and a 4-nitrophenylmethyl moiety at position 1. This structure combines electron-withdrawing (fluorine, nitro) and aromatic groups, which are common in agrochemical and pharmaceutical agents.
Properties
IUPAC Name |
4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4/c1-14-22(29)26(13-15-9-11-16(12-10-15)28(31)32)19-7-2-3-8-20(19)27(14)23(30)21-17(24)5-4-6-18(21)25/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXAWCYOMNLHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2,6-difluorobenzoyl chloride with 3-methylquinoxalin-2-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with 4-nitrobenzyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer properties of quinoxaline derivatives, including this specific compound. The following table summarizes key findings from various studies:
These results indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, quinoxaline derivatives have shown potential as antimicrobial agents. Research indicates that compounds with similar structures possess significant antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is limited, the structural similarity suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research examined the efficacy of this compound against various cancer cell lines. The researchers found that it significantly inhibited cell growth and induced apoptosis in HepG2 cells at concentrations lower than 10 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of quinoxaline derivatives, revealing that modifications to the benzoyl and nitrophenyl groups could enhance biological activity. This research underscores the importance of chemical modifications in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The herbicidal and physicochemical properties of quinoxaline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenylmethyl group in the target compound enhances electrophilicity compared to 4-chlorobenzyl or 4-methoxyphenyl analogs. This may improve binding to biological targets, though direct data is lacking.
- Herbicidal Selectivity: Quinoxaline derivatives with EWGs (e.g., nitro, chloro) exhibit stronger activity against dicotyledonous plants (e.g., rape) than monocots (e.g., barnyard grass), aligning with trends in .
- Dihydroquinoxalinone Analogs: The compound in -(2,6-dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, differs in its reduced quinoxaline core (dihydro vs. aromatic). This may alter redox properties or metabolic stability .
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound is scarce, its structural features suggest:
- Metabolic Stability : Fluorine atoms at the 2,6-positions of the benzoyl group may reduce oxidative metabolism, as seen in fluorinated agrochemicals .
Biological Activity
The compound 4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one , with the CAS number 317833-45-7, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H17F2N3O4
- Molar Mass : 437.4 g/mol
- Structure : The compound features a quinoxaline core substituted with difluorobenzoyl and nitrophenyl groups, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, promoting cell death and reducing tumor growth.
- Modulation of Signaling Pathways : The compound could interfere with key signaling pathways that regulate inflammation and immune responses.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Anti-inflammatory | Decreased inflammatory markers |
Antimicrobial Studies
In vitro studies have demonstrated that the compound inhibits the growth of specific bacterial strains. For example, a study reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
Anticancer Research
A notable study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic application. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
Research into the anti-inflammatory properties showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models. This suggests its potential utility in managing conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
